molecular formula C22H25N3O4 B1678707 3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one CAS No. 55806-43-4

3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No.: B1678707
CAS No.: 55806-43-4
M. Wt: 395.5 g/mol
InChI Key: ZBPOBVZNVTZLGP-YMXDCFFPSA-N
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Description

3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core linked to a piperidine ring, which is further substituted with a dihydro-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Dihydro-benzodioxin Moiety: This step involves the formation of the dihydro-benzodioxin ring, which can be synthesized from catechol and ethylene glycol under acidic conditions.

    Coupling Reactions: The final step involves coupling the synthesized benzimidazole, piperidine, and dihydro-benzodioxin intermediates using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.

    Reduction: Reduction reactions can target the benzimidazole ring, converting it to a more saturated form.

    Substitution: The compound can undergo various substitution reactions, especially at the benzimidazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, this compound holds potential as a lead compound for the development of new drugs. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance binding affinity, while the dihydro-benzodioxin moiety could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin-2-methanol, 2,3-dihydro-: This compound shares the dihydro-benzodioxin moiety but lacks the benzimidazole and piperidine rings.

    (2S)-1- [5- (2,3-Dihydro [1,4]dioxino [2,3-b]pyridin-7-ylsulfonyl)-3,4,5,6-tetrahydropyrrolo [3,4-c]pyrrol-2 (1H)-yl]-3-hydroxy-2-phenyl-1-propanone: This compound contains a similar dihydro-benzodioxin structure but differs in its overall framework and functional groups.

Uniqueness

The uniqueness of 3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one lies in its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

55806-43-4

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H25N3O4/c26-18(21-14-28-19-7-3-4-8-20(19)29-21)13-24-11-9-15(10-12-24)25-17-6-2-1-5-16(17)23-22(25)27/h1-8,15,18,21,26H,9-14H2,(H,23,27)/t18-,21?/m0/s1

InChI Key

ZBPOBVZNVTZLGP-YMXDCFFPSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC(C4COC5=CC=CC=C5O4)O

Isomeric SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C[C@@H](C4COC5=CC=CC=C5O4)O

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC(C4COC5=CC=CC=C5O4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R 28935
R 28935, (R*,R*)-isomer
R 29814
R-28935
R-29814

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one
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3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one
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3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one
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3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one
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3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one
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3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one

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